molecular formula C20H26F2 B15201742 1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene CAS No. 615257-52-8

1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene

Cat. No.: B15201742
CAS No.: 615257-52-8
M. Wt: 304.4 g/mol
InChI Key: PUUMKNJBGNYNGT-UYSNPLJNSA-N
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Description

1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl ring substituted with an ethyl group and two fluorine atoms on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the cyclohexenyl ring, followed by the introduction of the ethyl group and the difluorobenzene moiety. The reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and may involve high temperatures and pressures to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield. The scalability of the process is crucial for its application in commercial products.

Chemical Reactions Analysis

Types of Reactions

1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclohexenyl ring or the benzene ring.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups onto the benzene ring.

Scientific Research Applications

1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of fluorine atoms often enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4S)-4-(4-methylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene
  • 1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-dichlorobenzene
  • 1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-dibromobenzene

Uniqueness

1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene is unique due to the presence of both the ethylcyclohexyl and difluorobenzene moieties. This combination imparts distinct physical and chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

CAS No.

615257-52-8

Molecular Formula

C20H26F2

Molecular Weight

304.4 g/mol

IUPAC Name

1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene

InChI

InChI=1S/C20H26F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-19(21)13-20(22)12-18/h9,11-16H,2-8,10H2,1H3/t14?,15?,16-/m1/s1

InChI Key

PUUMKNJBGNYNGT-UYSNPLJNSA-N

Isomeric SMILES

CCC1CCC(CC1)[C@H]2CCC(=CC2)C3=CC(=CC(=C3)F)F

Canonical SMILES

CCC1CCC(CC1)C2CCC(=CC2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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